N-(4-cyano-2-ethylphenyl)acetamide
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Overview
Description
N-(4-cyano-2-ethylphenyl)acetamide is an organic compound with the molecular formula C11H12N2O It is a derivative of acetamide, featuring a cyano group and an ethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-2-ethylphenyl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of 4-ethylphenylamine with ethyl cyanoacetate under solvent-free conditions. The reaction is carried out at elevated temperatures, often around 70°C, and involves stirring the reactants for several hours . Another method involves the use of dimethylformamide as a solvent and dicyclohexyl carbodiimide as a coupling agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyano-2-ethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can take part in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Condensation: Reagents such as aldehydes or ketones in the presence of a base are used.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activities .
Scientific Research Applications
N-(4-cyano-2-ethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(4-cyano-2-ethylphenyl)acetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The compound’s ability to form hydrogen bonds and its lipophilicity also play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-2-methylphenyl)acetamide
- N-(4-cyano-2-propylphenyl)acetamide
- N-(4-cyano-2-isopropylphenyl)acetamide
Uniqueness
N-(4-cyano-2-ethylphenyl)acetamide is unique due to the specific positioning of the cyano and ethyl groups on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in drug development .
Properties
IUPAC Name |
N-(4-cyano-2-ethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-3-10-6-9(7-12)4-5-11(10)13-8(2)14/h4-6H,3H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBQTZGZKSMASP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370622 |
Source
|
Record name | N-(4-cyano-2-ethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34921-76-1 |
Source
|
Record name | N-(4-cyano-2-ethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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